6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
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Overview
Description
Mechanism of Action
Target of Action
It’s known that the compound and its derivatives have significant applications in many biologically active compounds . For instance, they are used in the inhibitor of tumour necrosis factor-α converting enzyme (TACE), antidiabetics, and HIF-2a inhibitors .
Mode of Action
The mode of action of 6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides . This process affords various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . The possible hydrogen-bonding interaction between the substrate and the ligand may play an important role in achieving high reactivity and excellent enantioselectivity .
Biochemical Pathways
The compound is known to be involved in the asymmetric hydrogenation of prochiral unsaturated heterocyclic compounds , which is a powerful and important method to synthesize chiral heterocyclic compounds .
Result of Action
The result of the action of this compound is the production of various chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high yields and excellent enantioselectivities . These compounds have significant applications in many biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides . This method provides high yields and excellent enantioselectivities (up to 99% yield and >99% ee) . The reaction conditions typically involve the use of a rhodium catalyst and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scalable versions of the synthetic routes mentioned above, with optimizations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its parent thiophene structure.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: This compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It is used in the production of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydrobenzo[b]thiophene 1,1-dioxide
- 4-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
- 6-Chloro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide
Uniqueness
6-Bromo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .
Properties
IUPAC Name |
6-bromo-2,3-dihydro-1-benzothiophene 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHDZKNBAPRMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61942-64-1 |
Source
|
Record name | 6-bromo-2,3-dihydro-1lambda6-benzothiophene-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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